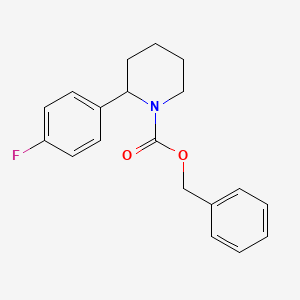

Benzyl 2-(4-fluorophenyl)piperidine-1-carboxylate

Description

Benzyl 2-(4-fluorophenyl)piperidine-1-carboxylate is a piperidine derivative featuring a benzyl carbamate group at the 1-position and a para-fluorophenyl substituent at the 2-position of the piperidine ring. The fluorine atom enhances metabolic stability and influences electronic properties, while the benzyl carbamate group contributes to lipophilicity and bioavailability.

Properties

Molecular Formula |

C19H20FNO2 |

|---|---|

Molecular Weight |

313.4 g/mol |

IUPAC Name |

benzyl 2-(4-fluorophenyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C19H20FNO2/c20-17-11-9-16(10-12-17)18-8-4-5-13-21(18)19(22)23-14-15-6-2-1-3-7-15/h1-3,6-7,9-12,18H,4-5,8,13-14H2 |

InChI Key |

FQPDTJZLPAPAJV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)C2=CC=C(C=C2)F)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(4-fluorophenyl)piperidine-1-carboxylate typically involves the reaction of 4-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(4-fluorophenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Benzyl 2-(4-fluorophenyl)piperidine-1-carboxylate has shown promise in pharmaceutical applications due to its ability to modulate specific signaling pathways related to stress responses. Research indicates that it interacts with stress-activated protein kinase 2 alpha (p38 alpha), which is critical for cellular responses to stress and inflammation. This interaction suggests potential therapeutic applications in treating conditions associated with inflammation and stress-related disorders .

Studies have demonstrated that this compound exhibits significant biological activity, particularly in inhibiting or activating specific kinases involved in stress response pathways. For instance, biochemical assays have been employed to assess its efficacy in modulating these pathways, providing insights into its potential as a therapeutic agent.

Case Studies

Numerous studies have investigated the pharmacological effects of this compound:

- Neuropharmacology : Research has indicated that derivatives of this compound can exhibit selective binding to serotoninergic and dopaminergic receptors, suggesting potential applications as neuroleptic drugs. For example, one study highlighted a derivative's ability to induce less catalepsy compared to traditional antipsychotics, indicating a favorable side effect profile .

- Cancer Research : The compound has also been evaluated for its antiproliferative activity against various cancer cell lines, showing promising results that warrant further exploration for oncology applications .

- Alzheimer's Disease Therapy : The incorporation of piperidine moieties into drug candidates has been linked to improved brain exposure and dual inhibition capabilities against acetylcholinesterase and butyrylcholinesterase enzymes, suggesting potential applications in Alzheimer's disease treatment .

Mechanism of Action

The mechanism of action of Benzyl 2-(4-fluorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular pathways depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Benzyl 2-(4-fluorophenyl)piperidine-1-carboxylate with analogues, focusing on structural variations, physicochemical properties, and pharmacological implications.

Benzyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate (C₁₉H₂₀FNO₃)

- Key Differences : Incorporates a hydroxyl group at the 4-position of the piperidine ring.

- Molecular weight (329.37 g/mol) is higher due to the additional hydroxyl and fluorophenyl groups, which may affect pharmacokinetic parameters like volume of distribution.

Benzyl 4-(2-chlorophenyl)-4-fluoropiperidine-1-carboxylate

- Key Differences : Substitution of 4-fluorophenyl with 2-chlorophenyl and a fluorine atom at the piperidine 4-position.

- Higher electronegativity of chlorine may alter electronic distribution, affecting interactions with aromatic residues in enzyme active sites.

Benzyl 4-fluoropiperidine-1-carboxylate (C₁₃H₁₆FNO₂)

- Key Differences : Lacks the 4-fluorophenyl substituent, retaining only a fluorine atom at the piperidine 4-position.

- Impact :

Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate (C₁₇H₂₁NO₄)

- Key Differences : Features an ethoxy-oxoethylidene group at the piperidine 4-position.

- Molecular weight (303.35 g/mol) and logP values may favor peripheral over CNS targeting.

Benzyl 4-aminopiperidine-1-carboxylate (C₁₃H₁₈N₂O₂)

- Key Differences: Substitutes the fluorophenyl group with an amino group.

- Impact: The amino group enhances basicity, influencing pH-dependent solubility and ion-trapping effects in acidic environments (e.g., lysosomes) . Potential for off-target interactions due to the amine’s reactivity, such as forming covalent adducts or participating in hydrogen bonding.

Comparative Data Table

Research Findings and Implications

- Substituent Effects: The para-fluorophenyl group in the target compound optimizes a balance between lipophilicity and electronic effects, favoring CNS activity. Hydroxyl or amino groups introduce polarity, which may limit BBB penetration but improve solubility .

- Steric and Electronic Factors : Ortho-substituents (e.g., chlorine) reduce binding affinity in sterically constrained targets, whereas para-substituents (e.g., fluorine) enhance compatibility with flat binding sites .

- Metabolic Stability: Fluorine atoms and benzyl carbamate groups generally improve metabolic stability compared to hydroxyl or amino derivatives, which are prone to phase I/II metabolism .

Biological Activity

Benzyl 2-(4-fluorophenyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C${18}$H${20}$FNO$_{2}$, with a molecular weight of approximately 303.36 g/mol. The compound features a piperidine ring, a benzyl group, and a fluorinated phenyl substituent, which together contribute to its pharmacological properties.

This compound has been shown to interact with specific protein targets, particularly stress-activated protein kinase 2 alpha (p38 alpha). This interaction plays a crucial role in cellular responses to stress and inflammation. The compound's mechanism involves nucleophilic substitution reactions leading to the phosphorylation of various proteins, thereby activating downstream kinases and influencing multiple biochemical pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity in modulating signaling pathways associated with stress responses. Biochemical assays have been utilized to assess its efficacy in inhibiting or activating specific kinases, providing insights into its pharmacological potential.

Comparative Analysis with Related Compounds

The following table summarizes the characteristics and biological activities of this compound compared to related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Piperidine ring with benzyl and fluorophenyl groups | Modulates p38 alpha kinase activity |

| 4-Fluorobenzylamine | Fluorobenzyl group without carboxylate | Simpler amine structure |

| 2-(4-Fluoro-benzyl)-pyrrolidine | Pyrrolidine ring instead of piperidine | Different ring structure alters biological activity |

| 4-Fluorobenzyl chloride | Precursor for synthesis | Reactive halide for nucleophilic reactions |

Case Studies and Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of piperidine derivatives. For example, compounds similar to this compound have been investigated for their interactions with various biological macromolecules, leading to improved potency as enzyme inhibitors .

Additionally, research has indicated that the incorporation of fluorinated groups can significantly enhance the lipophilicity and bioavailability of piperidine-based compounds, making them more effective in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.